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Compound of Interest

Compound Name: 2-Methylisoindolin-4-amine

Cat. No.: B055493 Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-
Methylisoindolin-4-amine, a molecule of interest in medicinal chemistry and drug

development. Due to the limited availability of published experimental spectra for this specific

compound, this guide leverages foundational spectroscopic principles and data from

structurally analogous molecules to predict and interpret its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust

framework for researchers engaged in the synthesis and characterization of novel isoindoline

derivatives.

Molecular Structure and Spectroscopic Overview
2-Methylisoindolin-4-amine is a bicyclic aromatic amine with a molecular formula of C₉H₁₂N₂

and a molecular weight of 148.21 g/mol . Its structure consists of an isoindoline core, N-

methylated at position 2, and an amino group substituted at position 4 of the benzene ring. The

accurate characterization of this molecule is paramount for confirming its identity and purity,

which underpins the reliability of subsequent biological and pharmacological studies.

This guide will systematically explore the predicted spectroscopic signatures of 2-
Methylisoindolin-4-amine, providing a detailed rationale for the expected chemical shifts,

vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity

and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 2-Methylisoindolin-4-amine in a typical deuterated solvent

like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the benzylic

protons of the isoindoline ring, the N-methyl protons, and the protons of the primary amine.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylisoindolin-4-amine
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Aromatic (H-5,

H-6, H-7)
6.5 - 7.2 m 3H

The electron-

donating amino

group will shield

the aromatic

protons, shifting

them upfield

compared to

unsubstituted

isoindoline. The

splitting pattern

will be complex

due to spin-spin

coupling

between

adjacent protons.

Benzylic (H-1, H-

3)
~4.0 - 4.2 s 4H

These protons

are adjacent to

the nitrogen

atom and the

aromatic ring,

resulting in a

downfield shift.

The two CH₂

groups are

chemically

equivalent,

leading to a

single signal.

N-Methyl (N-

CH₃)

~2.5 s 3H The methyl

group attached

to the nitrogen

atom will appear

as a singlet in
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the aliphatic

region.

Amino (NH₂) ~3.5 br s 2H

The chemical

shift of amine

protons is

variable and

depends on

concentration

and solvent. The

signal is often

broad due to

quadrupole

broadening and

exchange with

residual water.

Experimental Workflow for ¹H NMR Spectroscopy
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-10 mg of
2-Methylisoindolin-4-amine

in ~0.7 mL of CDCl₃

Transfer solution to
a 5 mm NMR tube

Place NMR tube in a
400 MHz (or higher)
NMR spectrometer

Shim the magnetic field
to optimize homogeneity

Acquire ¹H NMR spectrum
(e.g., 16 scans)

Fourier Transform the FID

Phase the spectrum

Apply baseline correction

Integrate the signals

Reference the spectrum
to TMS (0 ppm)

Click to download full resolution via product page

Caption: Workflow for acquiring a ¹H NMR spectrum.
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Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based

on data for 2-methylisoindoline and other substituted aromatics, the following chemical shifts

are predicted.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylisoindolin-4-amine

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-4 ~145

The amino group strongly

deshields the carbon it is

attached to.

C-7a ~140
Quaternary carbon at the

fusion of the two rings.

C-3a ~135
Quaternary carbon at the

fusion of the two rings.

C-6 ~128 Aromatic CH carbon.

C-5 ~115
Aromatic CH carbon, shielded

by the amino group.

C-7 ~110
Aromatic CH carbon, shielded

by the amino group.

C-1, C-3 ~55
Benzylic carbons adjacent to

the nitrogen atom.

N-CH₃ ~45 N-methyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Spectral Features
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The IR spectrum of 2-Methylisoindolin-4-amine is expected to show characteristic absorption

bands for the N-H and C-N bonds of the aromatic amine, the C-N bond of the tertiary amine in

the isoindoline ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Table 3: Predicted IR Absorption Bands for 2-Methylisoindolin-4-amine

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

N-H (Amine) 3400 - 3300 Medium
Asymmetric and

symmetric stretching

C-H (Aromatic) 3100 - 3000 Medium Stretching

C-H (Aliphatic) 3000 - 2850 Medium Stretching

N-H (Amine) 1650 - 1580 Medium-Strong Bending (scissoring)

C=C (Aromatic) 1600 - 1450 Medium-Strong Ring stretching

C-N (Aromatic Amine) 1335 - 1250 Strong Stretching

C-N (Tertiary Amine) 1250 - 1020 Medium Stretching

C-H (Aromatic) 900 - 675 Strong Out-of-plane bending

Experimental Protocol for FTIR Spectroscopy

Sample Preparation: A small amount of the solid 2-Methylisoindolin-4-amine is placed on

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Background Scan: A background spectrum of the empty ATR crystal is recorded to account

for atmospheric CO₂ and H₂O absorptions.

Sample Scan: The sample spectrum is then recorded, typically by co-adding 16 or 32 scans

to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It provides information about the molecular weight of a compound

and its fragmentation pattern, which can be used for structural elucidation.

Predicted Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum, 2-Methylisoindolin-4-amine is expected to show

a molecular ion peak (M⁺˙) at m/z 148. The fragmentation pattern will be dictated by the

stability of the resulting carbocations and radical species. The "nitrogen rule" is a useful

principle in the mass spectrometry of nitrogen-containing compounds, which states that a

molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

Since 2-Methylisoindolin-4-amine has two nitrogen atoms, its molecular weight is an even

number (148).[2]

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the

C-C bond adjacent to the nitrogen atom.[2] For 2-Methylisoindolin-4-amine, this would

involve the loss of a hydrogen radical from one of the benzylic carbons to form a stable

iminium ion at m/z 147.

Loss of Methyl Group: Cleavage of the N-CH₃ bond can lead to the loss of a methyl radical

(•CH₃), resulting in a fragment ion at m/z 133.

Retro-Diels-Alder (RDA) type fragmentation: The isoindoline ring can undergo a

characteristic RDA-type fragmentation, leading to the formation of various smaller fragments.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring

can also occur.
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[M]⁺˙
m/z = 148

[M-H]⁺
m/z = 147

- •H (α-cleavage)

[M-CH₃]⁺
m/z = 133

- •CH₃

[M-CH₂NH]⁺
m/z = 118

- HCN

Tropylium ion
m/z = 91

- C₂H₄N

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Methylisoindolin-4-amine.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2-Methylisoindolin-4-amine

m/z Proposed Fragment

148 [C₉H₁₂N₂]⁺˙ (Molecular Ion)

147 [C₉H₁₁N₂]⁺

133 [C₈H₉N₂]⁺

118 [C₈H₈N]⁺

91 [C₇H₇]⁺

Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic features of 2-Methylisoindolin-4-amine. The predicted NMR, IR, and MS data,

based on established principles and analysis of analogous structures, offer a valuable resource

for researchers working on the synthesis and characterization of this and related compounds.

Experimental verification of these predictions will be crucial for the definitive structural

assignment of 2-Methylisoindolin-4-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.rsc.org/suppdata/c4/sc/c4sc03820h/c4sc03820h.pdf
https://www.researchgate.net/figure/Experimental-FT-IR-spectrum-of-4-amino-5-indole-3-oyl-2-phenylaminothiazole_fig2_322933979
https://spectrabase.com/spectrum/JWoB97jVsV7
https://pubchem.ncbi.nlm.nih.gov/compound/247496
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)/Analytical_Instrumentation/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b055493?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/247496
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b055493#spectroscopic-data-for-2-methylisoindolin-4-amine-nmr-ir-ms
https://www.benchchem.com/product/b055493#spectroscopic-data-for-2-methylisoindolin-4-amine-nmr-ir-ms
https://www.benchchem.com/product/b055493#spectroscopic-data-for-2-methylisoindolin-4-amine-nmr-ir-ms
https://www.benchchem.com/product/b055493#spectroscopic-data-for-2-methylisoindolin-4-amine-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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